2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol
Beschreibung
2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol is an organic compound with a complex structure that includes methoxy and benzothiophene groups
Eigenschaften
CAS-Nummer |
831223-07-5 |
|---|---|
Molekularformel |
C18H16O3S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol |
InChI |
InChI=1S/C18H16O3S/c1-20-16-7-4-12(11-15(16)19)3-5-13-6-8-17-14(9-10-22-17)18(13)21-2/h3-11,19H,1-2H3 |
InChI-Schlüssel |
STDCIFPZXFUKED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=C(C3=C(C=C2)SC=C3)OC)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzothiophene with appropriate reagents to introduce the ethenyl group, followed by methoxylation to obtain the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these proteins and modulating various biochemical pathways . This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol can be compared with similar compounds such as:
2-Methoxy-5-(2-propenyl)-phenol: This compound has a similar methoxy group but differs in the presence of a propenyl group instead of the benzothiophene moiety.
2-Methoxy-4-(2-nitro-propenyl)-phenol: Contains a nitro group, which significantly alters its chemical reactivity and biological activity.
2-Methoxy-5-(4-morpholinylmethyl)phenol: The presence of a morpholinyl group introduces different pharmacological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
